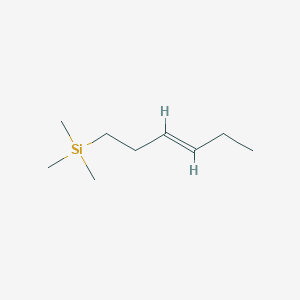
Poly(oxy-1,2-ethanediyl), .alpha.-1,1-biphenyl-4-yl-.omega.-hydroxy-, benzylated
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Poly(oxy-1,2-ethanediyl), .alpha.-1,1-biphenyl-4-yl-.omega.-hydroxy-, benzylated is a synthetic compound known for its unique chemical structure and properties. It is commonly used in various industrial applications due to its stability and reactivity. This compound is characterized by the presence of a poly(oxy-1,2-ethanediyl) backbone, a biphenyl group, and a benzylated hydroxyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Poly(oxy-1,2-ethanediyl), .alpha.-1,1-biphenyl-4-yl-.omega.-hydroxy-, benzylated typically involves the polymerization of ethylene oxide in the presence of a catalyst, followed by the introduction of the biphenyl and benzyl groups through specific chemical reactions. The reaction conditions often include controlled temperatures and pressures to ensure the desired molecular weight and structural integrity of the polymer.
Industrial Production Methods
Industrial production of this compound involves large-scale polymerization reactors where ethylene oxide is polymerized under controlled conditions. The biphenyl and benzyl groups are then introduced through subsequent chemical reactions, often involving catalysts and specific reagents to achieve high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Poly(oxy-1,2-ethanediyl), .alpha.-1,1-biphenyl-4-yl-.omega.-hydroxy-, benzylated undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The biphenyl group can undergo reduction reactions to form different derivatives.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
Scientific Research Applications
Poly(oxy-1,2-ethanediyl), .alpha.-1,1-biphenyl-4-yl-.omega.-hydroxy-, benzylated is widely used in scientific research due to its versatile properties. Some of its applications include:
Chemistry: Used as a reagent and intermediate in various organic synthesis reactions.
Biology: Employed in the development of biocompatible materials and drug delivery systems.
Medicine: Investigated for its potential use in pharmaceutical formulations and therapeutic agents.
Industry: Utilized in the production of specialty polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of Poly(oxy-1,2-ethanediyl), .alpha.-1,1-biphenyl-4-yl-.omega.-hydroxy-, benzylated involves its interaction with specific molecular targets and pathways. The biphenyl group can interact with hydrophobic regions of proteins and membranes, while the poly(oxy-1,2-ethanediyl) backbone provides flexibility and solubility. The benzylated hydroxyl group can form hydrogen bonds and participate in various chemical reactions, contributing to the compound’s overall reactivity and functionality.
Comparison with Similar Compounds
Similar Compounds
- Poly(oxy-1,2-ethanediyl), .alpha.-undecyl-.omega.-hydroxy-, branched and linear
- Poly(oxy-1,2-ethanediyl), .alpha.-hydro-omega-hydroxy- Ethane-1,2-diol, ethoxylated
Uniqueness
Poly(oxy-1,2-ethanediyl), .alpha.-1,1-biphenyl-4-yl-.omega.-hydroxy-, benzylated is unique due to the presence of the biphenyl and benzyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, reactivity, and potential for various applications compared to other similar compounds.
Properties
CAS No. |
104376-72-9 |
|---|---|
Molecular Formula |
C32H55BrN2O |
Molecular Weight |
0 |
Synonyms |
Poly(oxy-1,2-ethanediyl), .alpha.-1,1-biphenyl-4-yl-.omega.-hydroxy-, benzylated |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




